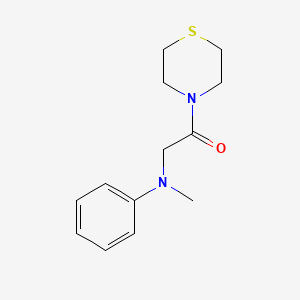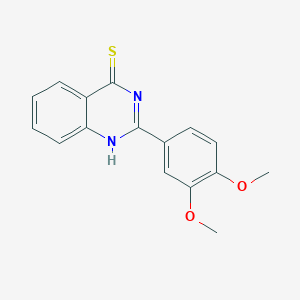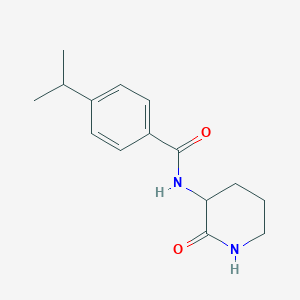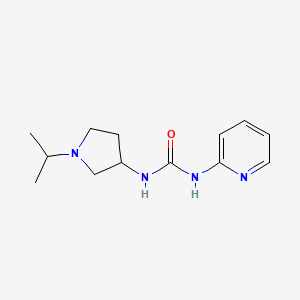
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone, also known as MATME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is not fully understood. However, it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have both biochemical and physiological effects. Its cytotoxic effects on cancer cells have been attributed to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects have been attributed to its ability to scavenge free radicals and reduce oxidative stress. Moreover, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. Additionally, it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.
Future Directions
There are several future directions for the research on 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone. Firstly, further studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Moreover, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity. Finally, the potential of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease needs to be investigated further.
Conclusion:
In conclusion, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method is relatively simple, and it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, further research is needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Finally, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity.
Synthesis Methods
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be synthesized by reacting N-methylaniline with 1,4-thiomorpholine-2,3-dione in the presence of a catalyst such as triethylamine. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been studied for its potential applications in various research fields such as cancer therapy, neuroprotection, and drug delivery. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Furthermore, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be used as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14(12-5-3-2-4-6-12)11-13(16)15-7-9-17-10-8-15/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGOTKAVIYCCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCSCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)

![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)
![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)



![3-[[2-[(2-phenylacetyl)amino]acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528363.png)
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)